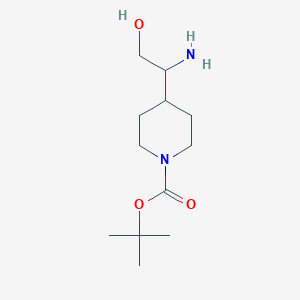
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: The synthesis begins with piperidine, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Intermediate Formation: The reaction produces an intermediate tert-butyl piperidine-1-carboxylate.
Amino Group Introduction: The intermediate is then reacted with an appropriate amino alcohol, such as 2-aminoethanol, under controlled conditions to introduce the amino and hydroxyethyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its binding to receptors or enzymes, modulating their function and leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyethyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
177948-34-4 |
|---|---|
Fórmula molecular |
C12H24N2O3 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8,13H2,1-3H3 |
Clave InChI |
SWHXELIVNPDPBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
amine](/img/structure/B15243551.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
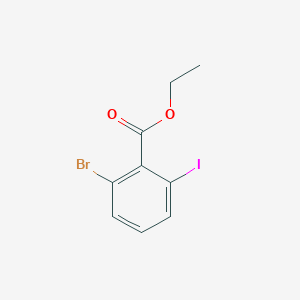
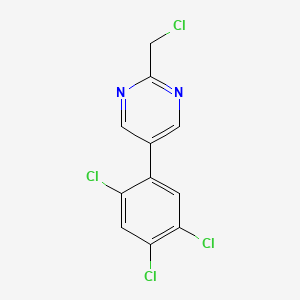

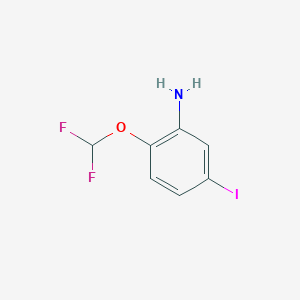
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
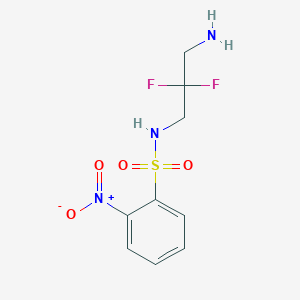
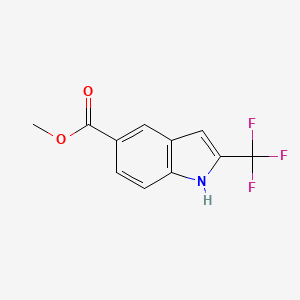

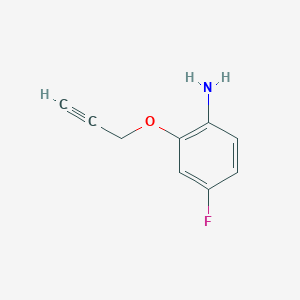
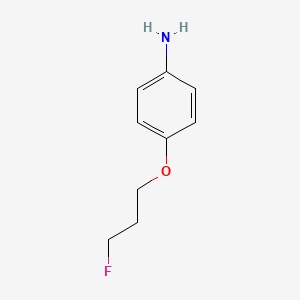
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
